molecular formula C10H11N3 B1422310 (4-Methylquinazolin-2-yl)methanamine CAS No. 1024000-61-0

(4-Methylquinazolin-2-yl)methanamine

Cat. No. B1422310
CAS RN: 1024000-61-0
M. Wt: 173.21 g/mol
InChI Key: MWEAFCVREVZMSO-UHFFFAOYSA-N
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Description

(4-Methylquinazolin-2-yl)methanamine, also known as M249, is a novel chemical compound of the quinazoline family. It is a synthetic precursor that can be used in the development of new drugs with anti-cancer, anti-inflammatory, and anti-bacterial properties. The IUPAC name for this compound is (4-methyl-2-quinazolinyl)methanamine .


Molecular Structure Analysis

The molecular structure of (4-Methylquinazolin-2-yl)methanamine can be represented by the InChI code 1S/C10H11N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6,11H2,1H3 . This compound has a molecular weight of 173.22 .


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 1024000-61-0 .

Scientific Research Applications

Antifungal Applications

(4-Methylquinazolin-2-yl)methanamine has been identified as a potential scaffold in medicinal chemistry due to its bioactive properties . As an antifungal agent, it can be utilized to develop new treatments for fungal infections, which are a significant concern in both clinical settings and agriculture. The compound’s ability to interfere with fungal cell wall synthesis or disrupt essential enzymes could be the basis for its antifungal activity.

Antiviral Research

In the realm of antiviral research, (4-Methylquinazolin-2-yl)methanamine may serve as a precursor for synthesizing compounds that inhibit viral replication . Its structural framework could be modified to target specific viral proteins, offering a pathway to novel antiviral drugs.

Antidiabetic Properties

Quinazoline derivatives, including (4-Methylquinazolin-2-yl)methanamine, have shown promise in the treatment of diabetes . They may act on various biological targets involved in glucose metabolism, potentially leading to new classes of antidiabetic medications.

Anticancer Therapeutics

The compound’s potential in cancer therapy lies in its ability to modulate cell signaling pathways that are often dysregulated in cancer cells . By targeting these pathways, (4-Methylquinazolin-2-yl)methanamine derivatives could inhibit tumor growth and proliferation.

Anti-Inflammatory Uses

As an anti-inflammatory agent, (4-Methylquinazolin-2-yl)methanamine could contribute to the development of drugs that reduce inflammation in chronic diseases . Its mechanism may involve the suppression of pro-inflammatory cytokines or the modulation of immune cell activity.

Antibacterial and Antioxidant Activities

This compound also shows potential in antibacterial and antioxidant applications . It could lead to the creation of new antibiotics to combat resistant bacterial strains or be used in formulations to protect cells from oxidative stress.

Safety and Hazards

The safety information for (4-Methylquinazolin-2-yl)methanamine indicates that it is dangerous . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-methylquinazolin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEAFCVREVZMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1024000-61-0
Record name (4-methylquinazolin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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